

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate

molecular weight

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Compound of Interest

Compound Name: (S)-tert-Butyl methyl(piperidin-3-yl)carbamate

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An In-Depth Technical Guide to **(S)-tert-Butyl Methyl(piperidin-3-yl)carbamate**

Abstract

This technical guide provides a comprehensive overview of **(S)-tert-Butyl methyl(piperidin-3-yl)carbamate**, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, with a specific focus on its molecular weight and structural attributes. It further explores established synthetic strategies, emphasizing stereochemical control, and discusses its critical applications as an intermediate in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative references to support advanced research and development programs.

Chemical Identity and Physicochemical Properties

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate, identified by the CAS Number 309962-63-8, is a key chiral intermediate featuring a piperidine scaffold.^{[1][2][3]} The structure is characterized by a stereocenter at the C3 position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group on the exocyclic secondary amine. This Boc group is fundamental to its utility in multi-step synthesis; it provides stability and prevents unwanted side reactions, yet can be removed under specific acidic conditions, allowing for selective deprotection and further functionalization.^{[4][5]}

The precise molecular characteristics of this compound are critical for stoichiometric calculations in synthesis and for analytical characterization. Its molecular formula is C11H22N2O2.[\[1\]](#)[\[2\]](#)[\[6\]](#) Based on this, the molecular weight is calculated to be 214.30 g/mol .[\[1\]](#)[\[7\]](#)

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	214.30 g/mol	ChemScene, PubChem [1] [7]
Molecular Formula	C11H22N2O2	Fisher Scientific, PubChem [6] [7]
Exact Mass	214.168127949 Da	PubChem [7] [8]
CAS Number	309962-63-8	ChemScene, PubChem [1] [7]
Topological Polar Surface Area	41.6 Å ²	PubChem [7]
LogP	1.2	PubChem [7]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem [7]
Synonyms	tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate, (S)-3-N-Boc-3-(methylamino)piperidine	PubChem, ChemScene [1] [7]

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure piperidine derivatives is a cornerstone of modern pharmaceutical development, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. The (S)-enantiomer of tert-butyl methyl(piperidin-3-yl)carbamate serves as a crucial starting material for various therapeutic candidates.[\[5\]](#) General strategies often involve either asymmetric synthesis to establish the chiral center directly or the resolution of a racemic mixture.

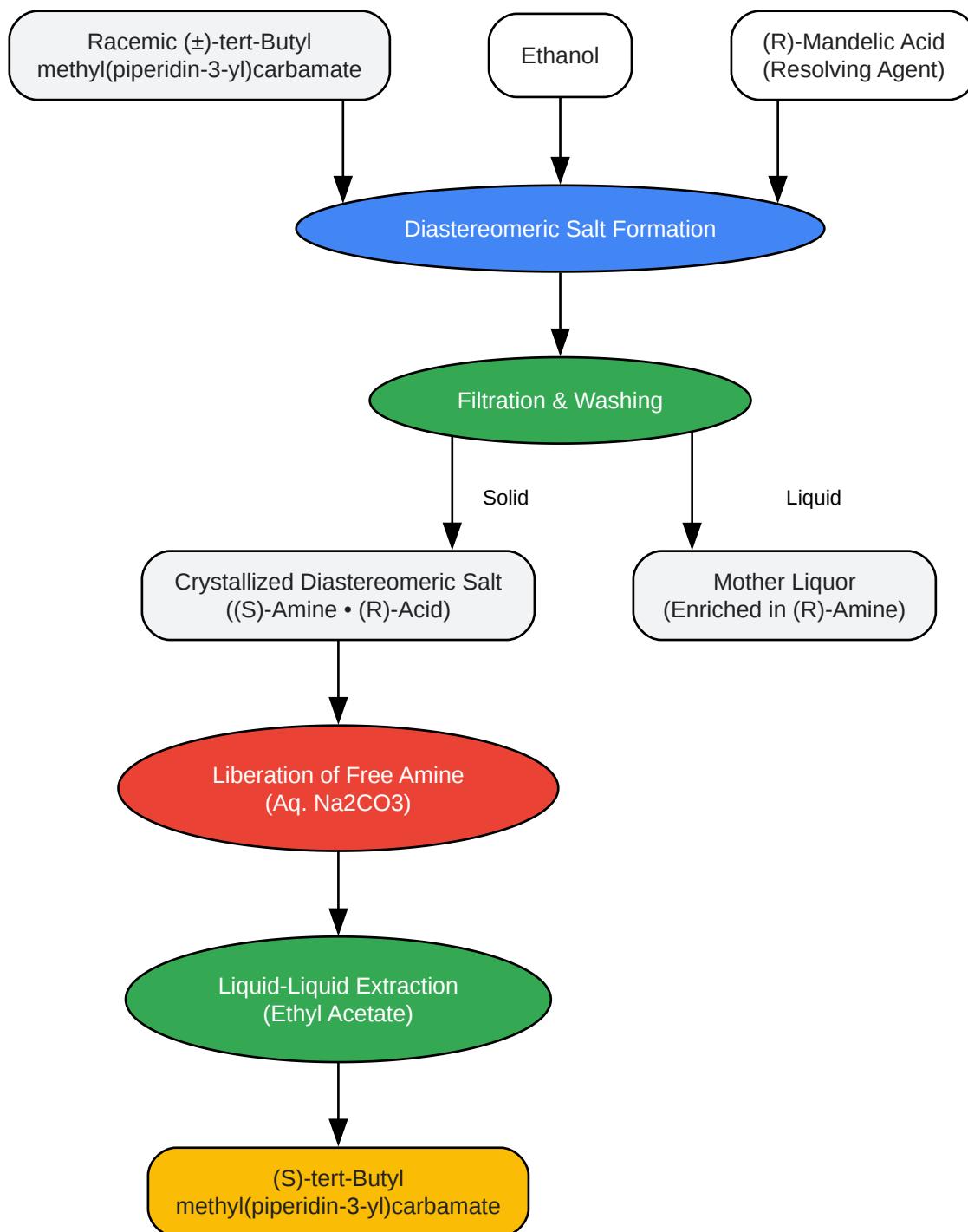
One common approach involves the optical resolution of a racemic carbamate precursor using a chiral resolving agent, such as an optically active mandelic acid.^[9] This process leverages the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.^[9] Subsequent liberation of the amine from the resolved salt yields the desired enantiomerically pure compound.

General Protocol: Optical Resolution of (\pm)-tert-Butyl Methyl(piperidin-3-yl)carbamate

This protocol is a representative workflow based on established chemical principles for resolving chiral amines.

- Diastereomeric Salt Formation:
 - Dissolve racemic tert-butyl methyl(piperidin-3-yl)carbamate in a suitable solvent (e.g., ethanol or methanol).
 - Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-Mandelic acid, to the solution.
 - Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.^[9]
- Isolation of Diastereomer:
 - Collect the crystallized salt by filtration. The solid is expected to be enriched in the (S)-amine-(R)-acid salt.
 - Wash the crystals with a small amount of cold solvent to remove impurities.
 - The enantiomeric purity of the salt can be assessed using chiral HPLC at this stage.
- Liberation of the Free Amine:
 - Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane).

- Add an aqueous base (e.g., 10% sodium carbonate solution) and stir until the solid dissolves completely.[10] This neutralizes the mandelic acid and liberates the free amine into the organic layer.
- Extraction and Purification:
 - Separate the organic layer.
 - Extract the aqueous layer multiple times with the organic solvent to maximize recovery.[10]
 - Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield **(S)-tert-Butyl methyl(piperidin-3-yl)carbamate**.

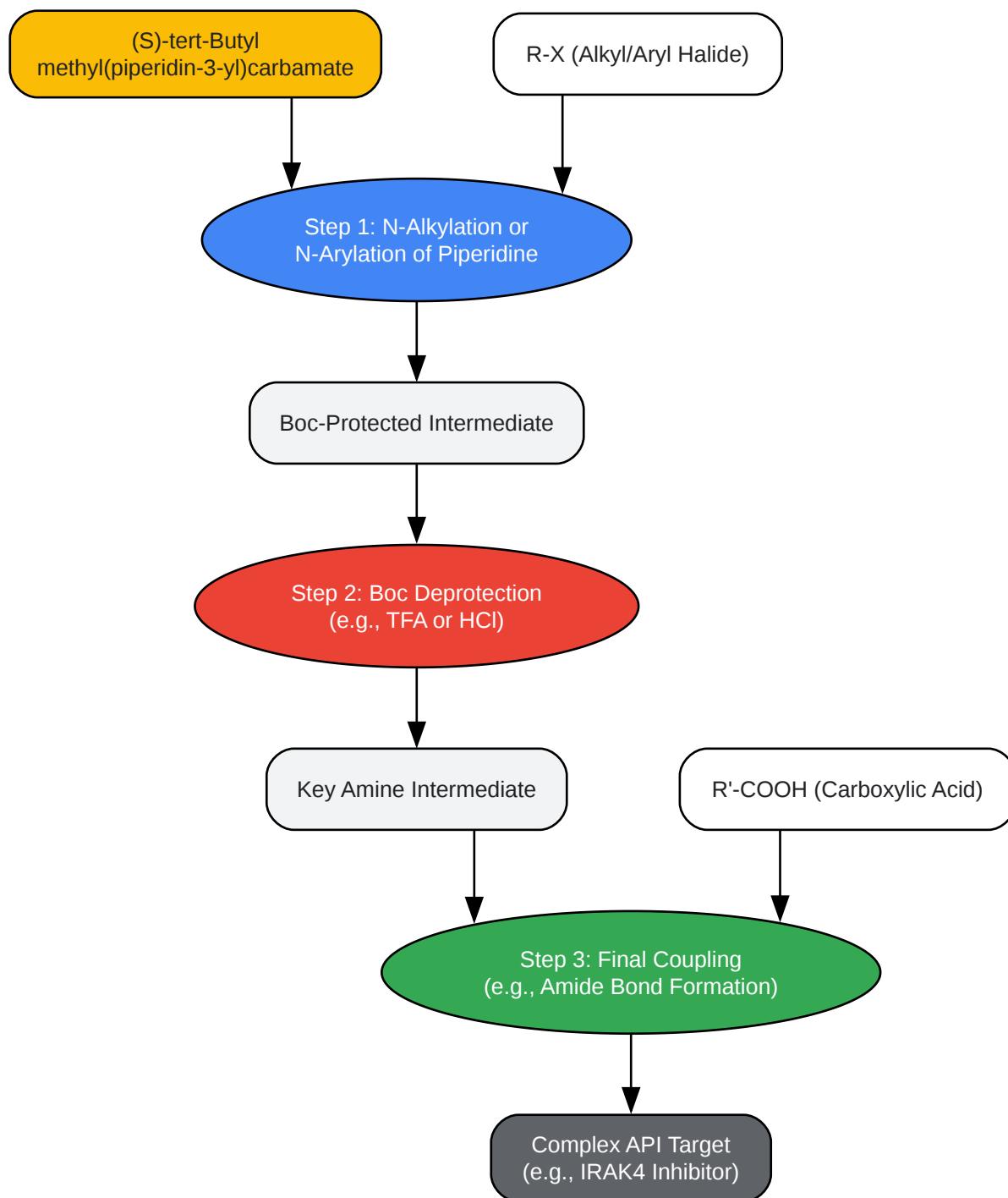
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Caption: Workflow for the optical resolution of a racemic piperidine carbamate.

Applications in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system. **(S)-tert-Butyl methyl(piperidin-3-yl)carbamate** is a valuable building block for introducing this motif with precise stereochemical control.

Its utility is demonstrated in the synthesis of complex molecules such as orexin receptor antagonists and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.^[11] In these syntheses, the Boc-protected amine allows for regioselective modification at another site, typically the piperidine ring nitrogen. After the desired modifications are complete, the Boc group can be cleanly removed to reveal the secondary amine, which can then be used for further coupling reactions to complete the synthesis of the final active pharmaceutical ingredient (API). The carbamate functional group itself is a structural motif found in many therapeutic agents.^[12]



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Caption: Role as an intermediate in a multi-step API synthesis pathway.

Conclusion

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is more than a chemical compound defined by its molecular weight of 214.30 g/mol . It represents a crucial, high-value tool for medicinal chemists. Its defined stereochemistry, coupled with the versatile Boc protecting group, provides a reliable and efficient route to complex chiral molecules. Understanding its physicochemical properties, synthetic pathways, and strategic applications is essential for professionals engaged in the design and development of next-generation therapeutics. This guide provides a foundational framework for leveraging this important building block in research and pharmaceutical development.

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